- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives, New Journal of Chemistry, 2004, 28(8), 952-958

Cas no 91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine)

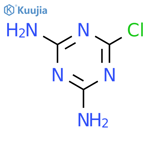

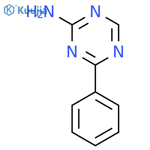

91-76-9 structure

상품 이름:6-Phenyl-1,3,5-triazine-2,4-diamine

6-Phenyl-1,3,5-triazine-2,4-diamine 화학적 및 물리적 성질

이름 및 식별자

-

- 2,4-Diamino-6-phenyl-1,3,5-triazine

- 2,4-Diamino-6-phenyl-s-triazine

- 6-Phenyl-1,3,5-triazine-2,4-diamine

- 6-phenyl-1,3,5-triazine-2,4-diyldiamine

- Benzoguanamine

- Benzene melamine

- 6-Phenyl-[1,3,5]triazine-2,4-diamine

- 2,4-diamine-6-phenyl-1,3,5-triazine

- 2,4-diamino-6-phenyl[1,3,5]triazine

- 2,6-diamino-4-phenyl-1,3,5-triazine

- 6-phenyl-[1,3,5]-triazine-2,4-diamine

- benzoguamamine

- BENZOGUANAME

- Benzoguanamin

- Benzoguanimine

- Benzoquanamine

- usafrh-5

- Benzoguanamine;2,4-Diamino-6-phenyl-1,3,5-triazine;

- Benzonquanmine

- 6-Phenyl-1,3,5-triazine-2,4-diamine (ACI)

- s-Triazine, 2,4-diamino-6-phenyl- (6CI, 8CI)

- 2,4-Diamino-6-phenyltriazine

- 2-Phenyl-4,6-diamino-1,3,5-triazine

- 2-Phenyl-4,6-diamino-s-triazine

- 4,6-Diamino-2-phenyl-s-triazine

- 6-Phenyl-2,4-diamino-1,3,5-triazine

- ENT 60118

- Nikaganamine

- NSC 3267

-

- MDL: MFCD00023187

- 인치: 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)

- InChIKey: GZVHEAJQGPRDLQ-UHFFFAOYSA-N

- 미소: N1C(N)=NC(C2C=CC=CC=2)=NC=1N

- BRN: 153223

계산된 속성

- 정밀분자량: 187.08600

- 동위원소 질량: 187.085795

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 4

- 수소 결합 수용체 수량: 5

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 1

- 복잡도: 170

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 상호 변형 이기종 수량: 5

- 토폴로지 분자 극성 표면적: 90.7

실험적 성질

- 색과 성상: Powder

- 밀도: 1.4

- 융해점: 225.0 to 230.0 deg-C

- 비등점: 311.95°C (rough estimate)

- 플래시 포인트: 285.8 °C

- 굴절률: 1.6900 (estimate)

- PH값: 6.5 (0.3g/l, H2O, 20℃)

- 용해도: 0.3g/l

- PSA: 90.71000

- LogP: 1.86540

- FEMA: 2744

- 용해성: 에탄올, 에틸에테르, 희염산에 용해되고 일부는 디메틸메틸메틸아미드에 용해되며 아세톤, 염소모조, 에틸에스테르에 용해되지 않는다.물에 극미하게 녹는다 (22 ℃, 0.06%, 100 ℃, 0.6%).

- 머크: 1089

6-Phenyl-1,3,5-triazine-2,4-diamine 보안 정보

6-Phenyl-1,3,5-triazine-2,4-diamine 세관 데이터

- 세관 번호:29336980

- 세관 데이터:

?? ?? ??:

29336980

6-Phenyl-1,3,5-triazine-2,4-diamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24945-0.5g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 0.5g |

$21.0 | 2023-02-14 | |

| Enamine | EN300-24945-1.0g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 1.0g |

$26.0 | 2023-02-14 | |

| Enamine | EN300-24945-10.0g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 10.0g |

$32.0 | 2023-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046722-500g |

6-Phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 500g |

¥148.00 | 2024-04-25 | |

| abcr | AB137158-500 g |

Benzoguanimine, 98%; . |

91-76-9 | 98% | 500 g |

€59.10 | 2023-07-20 | |

| Enamine | EN300-16709-2.5g |

6-phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 2.5g |

$20.0 | 2023-09-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822864-2.5kg |

2,4-Diamino-6-phenyl-1,3,5-triazine |

91-76-9 | 98% | 2.5kg |

¥688.00 | 2022-01-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822864-500g |

2,4-Diamino-6-phenyl-1,3,5-triazine |

91-76-9 | 98% | 500g |

¥180.00 | 2022-01-10 | |

| Apollo Scientific | OR346121-5g |

6-Phenyl-[1,3,5]triazine-2,4-diamine |

91-76-9 | 5g |

£196.00 | 2023-09-01 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001358-100g |

6-Phenyl-1,3,5-triazine-2,4-diamine |

91-76-9 | 98% | 100g |

¥35 | 2024-05-21 |

6-Phenyl-1,3,5-triazine-2,4-diamine 합성 방법

합성회로 1

합성회로 2

합성회로 3

합성회로 4

합성회로 5

반응 조건

참조

- Synthesis and properties of sym-triazine derivatives. 5. Synthesis and mass spectrometric investigation of sym-triazinylureas, Khimiya Geterotsiklicheskikh Soedinenii, 1987, (3), 356-62

합성회로 6

반응 조건

참조

- A new synthesis of s-triazines, Journal of Heterocyclic Chemistry, 1976, 13(4), 917-19

합성회로 7

합성회로 8

반응 조건

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 15 - 30 min, 80 °C

1.2 15 - 30 min, 80 °C

참조

- Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media, Journal of Organic Chemistry, 2007, 72(8), 3141-3144

합성회로 9

반응 조건

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

참조

- Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactions, Tetrahedron, 2001, 57(14), 2787-2789

합성회로 10

합성회로 11

합성회로 12

반응 조건

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Potassium hydroxide ; 24 h, reflux

1.2 Reagents: Potassium hydroxide ; 24 h, reflux

참조

- Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions, Journal of Organic Chemistry, 2003, 68(3), 1158-1160

합성회로 13

합성회로 14

반응 조건

참조

- Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide, Journal of Chemical and Engineering Data, 1971, 16(1),

합성회로 15

반응 조건

1.1 Catalysts: Copper Solvents: Water ; 5 min, rt; 80 °C

참조

- A novel one-pot three component approach to 6-substituted 2,4-diamino-1,3,5-triazines using nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) as a new heterogeneous mesoporous catalyst, Journal of Industrial and Engineering Chemistry (Amsterdam, 2017, 50, 41-49

합성회로 16

반응 조건

1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Platinum Solvents: Toluene ; 24 h, reflux

참조

- Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology, Catalysis Science & Technology, 2022, 12(15), 4679-4687

합성회로 17

합성회로 18

반응 조건

참조

- Triazines and related products. VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c][1,2,3]benzotriazines, Journal of the Chemical Society [Section] C: Organic, 1970, (17), 2298-308

합성회로 19

합성회로 20

합성회로 21

반응 조건

참조

- Syntheses of formaldehyde stabilizers, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1979, 24(1), 97-101

합성회로 22

합성회로 23

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ; 6 h, 160 °C

참조

- Control of the Aggregation of a Phenylenevinylenediimide Chromophore by Use of Supramolecular Chemistry: Enhanced Electroluminescence in Supramolecular Organic Devices, Chemistry of Materials, 2010, 22(18), 5258-5270

합성회로 24

합성회로 25

반응 조건

참조

- Dimroth rearrangement of acylamino-1,3,5-triazines. V. Synthesis and Dimroth rearrangement of 2-acylamino-4-substituted-1,3,5-triazines, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1987, 35(2), 233-43

합성회로 26

반응 조건

참조

- Dimroth rearrangement of acylamino-1,3,5-triazines. I. Bisbenzoylation of 2,4-diamino-1,3,5-triazine and Dimroth rearrangement of that bis-benzoylated compound, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1985, 33(2), 185-95

6-Phenyl-1,3,5-triazine-2,4-diamine Raw materials

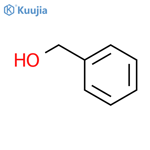

- Benzyl alcohol

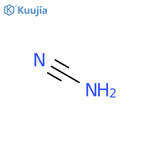

- aminoformonitrile

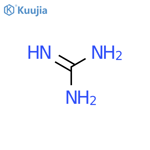

- Guanidine

- Phenylboronic acid

- 6-chloro-1,3,5-triazine-2,4-diamine

- Dicyandiamide

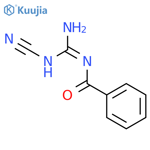

- N-[amino-(cyanoamino)methylidene]benzamide

- 4-phenyl-1,3,5-triazin-2-amine

- Benzaldehyde

6-Phenyl-1,3,5-triazine-2,4-diamine Preparation Products

6-Phenyl-1,3,5-triazine-2,4-diamine 관련 문헌

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine) 관련 제품

- 72547-43-4(4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID)

- 7314-85-4(2-Bromoadamantane)

- 2195811-29-9(3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo3.2.1octane)

- 1593232-21-3(1-bromo-2-methyl-2-(2-methylpropoxy)propane)

- 1261931-72-9(5-Hydroxy-3-(2-methoxy-5-methylphenyl)benzoic acid)

- 2171288-95-0((3R)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid)

- 1803839-92-0(Methyl 2-iodo-6-(trifluoromethyl)pyridine-4-acetate)

- 2172475-71-5(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}spiro2.3hexane-1-carboxylic acid)

- 1286728-89-9(3-(3,5-dimethoxyphenyl)-1-(2-methoxyethyl)-1-(pyridin-4-yl)methylurea)

- 1803804-97-8(2,3-Bis(trifluoromethyl)-4-chloropyridine)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-76-9)Benzoguanamine

순결:99.9%

재다:200kg

가격 ($):문의

Jincang Pharmaceutical (Shanghai) Co., LTD.

(CAS:91-76-9)2,4-diamino-6-phenyl-1,3,5-triazine

순결:98%

재다:500g

가격 ($):10